molecular formula C13H16BN3O2S B14779904 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole

Cat. No.: B14779904
M. Wt: 289.2 g/mol
InChI Key: FPMTWNRXTHEVMW-UHFFFAOYSA-N
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Description

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole is a complex organic compound that features a pyrimidine ring substituted with a thiazole ring and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole typically involves multi-step organic reactionsThe reaction conditions often require the use of palladium catalysts and specific ligands to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices .

Mechanism of Action

The mechanism of action of 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyrimidine and thiazole rings contribute to the compound’s ability to interact with biological macromolecules, potentially disrupting key pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole apart from similar compounds is its unique combination of a pyrimidine ring, a thiazole ring, and a dioxaborolane group. This structural arrangement provides a versatile platform for various chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C13H16BN3O2S

Molecular Weight

289.2 g/mol

IUPAC Name

2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C13H16BN3O2S/c1-12(2)13(3,4)19-14(18-12)9-7-16-10(17-8-9)11-15-5-6-20-11/h5-8H,1-4H3

InChI Key

FPMTWNRXTHEVMW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3=NC=CS3

Origin of Product

United States

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